Norethisterone enanthate

Catalog No.
S537499
CAS No.
3836-23-5
M.F
C27H39O3
M. Wt
410.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethisterone enanthate

CAS Number

3836-23-5

Product Name

Norethisterone enanthate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Molecular Formula

C27H39O3

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1

InChI Key

DDBHCAUYPHUXFK-PZJKCKISSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Solubility

Soluble in DMSO

Synonyms

(17 alpha)-17-((1-oxoheptyl)oxy)-19-norpregn-4-en-20-yn-3-one, 19-norethindrone enanthate, norethindrone enanthate, norethisterone enanthate, norethisterone oenanthate

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C

Description

The exact mass of the compound Norethisterone enanthate is 411.2899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Synthetic - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fertility Regulation Research

  • Mechanisms of Action: Norethisterone enanthate suppresses ovulation by inhibiting the surge of luteinizing hormone (LH) essential for egg release. Researchers use it to study the hormonal pathways involved in ovulation and contraception ()
  • Long-Acting Contraceptive Development: Due to its sustained release properties, norethisterone enanthate is being investigated for developing long-acting injectable contraceptives. Research explores its efficacy, dosage optimization, and side effect profiles in this context ()

Endometriosis Research

  • Disease Management: Norethisterone enanthate's ability to suppress endometrial growth makes it a potential therapeutic target for endometriosis, a condition characterized by endometrial tissue growth outside the uterus. Researchers study its effectiveness in managing pain symptoms and disease progression ()
  • Understanding Disease Mechanisms: Norethisterone enanthate can be used in cell and animal models of endometriosis to investigate the hormonal factors contributing to the disease. This helps researchers gain insights into the underlying mechanisms ()

Other Scientific Applications

  • Cancer Research: Norethisterone enanthate's progestogenic properties are being explored in the context of hormone-sensitive cancers like endometrial cancer. Research focuses on its potential to inhibit cancer cell growth ()
  • Metabolic Studies: Norethisterone enanthate may influence glucose and lipid metabolism. Researchers use it to investigate its effects on blood sugar regulation and cholesterol levels ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6

Exact Mass

411.2899

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HY3S2K0J0F

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (39.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (39.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (39.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.56%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (97.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (58.54%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H413 (58.54%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Contraceptive Agents, Female

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3836-23-5

Wikipedia

Norethindrone enanthate

Dates

Modify: 2023-08-15
1: Swenson I, Khan AR, Jahan FA. A randomized, single blind comparative trial of norethindrone enanthate and depo-medroxyprogesterone acetate in Bangladesh. Contraception. 1980 Mar;21(3):207-15. PubMed PMID: 6446442.
2: Sang GW, Liu XH, Shao QX, Ge JL, Mao SM, Lu FY. [Pharmacokinetics of norethindrone enanthate 200 mg after intramuscular injection in 25 Chinese women]. Zhongguo Yao Li Xue Bao. 1991 Mar;12(2):184-7. Chinese. PubMed PMID: 1776487.
3: Weiner E, Johansson ED. Plasma levels of norethindrone after i.m. injection of 200 mg norethindrone enanthate. Contraception. 1975 Apr;11(4):419-25. PubMed PMID: 1122756.
4: Kesserü-Koós E, Larrañaga-Legufa A, Hurtado-Koo H, Scharff HJ. Fertility control with norethindrone enanthate, a long-acting parenteral progestogen. Acta Eur Fertil. 1973 Dec;4(4):203-21. PubMed PMID: 4802108.
5: Wistuba J, Nieschlag E, Semjonow A, Sandhowe-Klaverkamp R, Friderichs-Gromoll S, Zitzmann M, Simoni M, Luetjens CM. Testosterone-induced prostate growth is blocked by co- and preadministration of norethisterone enanthate in castrated cynomolgus monkeys. Urol Int. 2012;88(3):358-64. doi: 10.1159/000335209. Epub 2012 Mar 8. PubMed PMID: 22414928.
6: Funckes CG, Chvapil M, Carrol RW, Bressler R. Effect of a long-acting contraceptive drug, norethindrone enanthate, on serum zinc and copper in human volunteers. Contraception. 1976 Sep;14(3):291-5. PubMed PMID: 975819.
7: Pelusi C, Costantino A, Cerpolini S, Pelusi G, Meriggiola MC, Pasquali R. A placebo-controlled, randomized clinical trial using testosterone undecanoate with injectable norethisterone enanthate: effect on anthropometric, metabolic and biochemical parameters. Int J Androl. 2011 Dec;34(6 Pt 1):548-55. doi: 10.1111/j.1365-2605.2010.01122.x. Epub 2010 Nov 19. PubMed PMID: 21087288.
8: Beksinska ME, Smit JA, Kleinschmidt I, Farley TM. Assessing menopausal status in women aged 40 - 49 using depot-medroxyprogesterone acetate, norethisterone enanthate or combined oral contraception. S Afr Med J. 2011 Feb;101(2):131-5. PubMed PMID: 21678742.
9: Behre HM, Zitzmann M, Anderson RA, Handelsman DJ, Lestari SW, McLachlan RI, Meriggiola MC, Misro MM, Noe G, Wu FC, Festin MP, Habib NA, Vogelsong KM, Callahan MM, Linton KA, Colvard DS. Efficacy and Safety of an Injectable Combination Hormonal Contraceptive for Men. J Clin Endocrinol Metab. 2016 Dec;101(12):4779-4788. Epub 2016 Oct 27. PubMed PMID: 27788052.
10: Sang GW, Liu XH. Pharmacokinetics of norethindrone oenanthate in 5 women after a single dose of norethindrone oenanthate and estradiol valerate. Zhongguo Yao Li Xue Bao. 1986 May;7(3):255-9. PubMed PMID: 2954375.
11: Beksinska ME, Kleinschmidt I, Smit JA, Farley TM. Bone mineral density in a cohort of adolescents during use of norethisterone enanthate, depot-medroxyprogesterone acetate or combined oral contraceptives and after discontinuation of norethisterone enanthate. Contraception. 2009 May;79(5):345-9. doi: 10.1016/j.contraception.2008.11.009. Epub 2009 Jan 17. PubMed PMID: 19341845; PubMed Central PMCID: PMC3833049.
12: Cooney R, Hayward P. Highlights from the 21st CROI. Lancet Infect Dis. 2014 Apr;14(4):276-7. PubMed PMID: 24800301.
13: Callahan R, Yacobson I, Halpern V, Nanda K. Ectopic pregnancy with use of progestin-only injectables and contraceptive implants: a systematic review. Contraception. 2015 Dec;92(6):514-22. doi: 10.1016/j.contraception.2015.08.016. Epub 2015 Sep 10. Review. PubMed PMID: 26363431.
14: Ralph LJ, Gollub EL, Jones HE. Hormonal contraceptive use and women's risk of HIV acquisition: priorities emerging from recent data. Curr Opin Obstet Gynecol. 2015 Dec;27(6):487-95. doi: 10.1097/GCO.0000000000000228. Review. PubMed PMID: 26536211.
15: Noguchi LM, Richardson BA, Baeten JM, Hillier SL, Balkus JE, Chirenje ZM, Bunge K, Ramjee G, Nair G, Palanee-Phillips T, Selepe P, van der Straten A, Parikh UM, Gomez K, Piper JM, Watts DH, Marrazzo JM; VOICE Study Team. Risk of HIV-1 acquisition among women who use diff erent types of injectable progestin contraception in South Africa: a prospective cohort study. Lancet HIV. 2015 Jul;2(7):e279-87. PubMed PMID: 26155597; PubMed Central PMCID: PMC4491329.
16: Hofmeyr GJ, Singata-Madliki M, Lawrie TA, Bergel E, Temmerman M. Effects of the copper intrauterine device versus injectable progestin contraception on pregnancy rates and method discontinuation among women attending termination of pregnancy services in South Africa: a pragmatic randomized controlled trial. Reprod Health. 2016 Apr 18;13:42. doi: 10.1186/s12978-016-0153-9. PubMed PMID: 27091008; PubMed Central PMCID: PMC4835872.
17: Stanczyk FZ, Roy S. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception. 1990 Jul;42(1):67-96. Review. PubMed PMID: 2143719.
18: Deese J, Masson L, Miller W, Cohen M, Morrison C, Wang M, Ahmed K, Agot K, Crucitti T, Abdellati S, Van Damme L. Injectable Progestin-Only Contraception is Associated With Increased Levels of Pro-Inflammatory Cytokines in the Female Genital Tract. Am J Reprod Immunol. 2015 Oct;74(4):357-67. doi: 10.1111/aji.12415. Epub 2015 Jul 22. PubMed PMID: 26202107.
19: Goebelsmann U, Stanczyk FZ, Brenner PF, Goebelsmann AE, Gentzschein EK, Mishell DR Jr. Serum norethindrone (NET) concentrations following intramuscular NET enanthate injection. Effect upon serum LH, FSH, estradiol and progesterone. Contraception. 1979 Mar;19(3):283-313. PubMed PMID: 572279.
20: Morrison CS, Chen PL, Kwok C, Baeten JM, Brown J, Crook AM, Van Damme L, Delany-Moretlwe S, Francis SC, Friedland BA, Hayes RJ, Heffron R, Kapiga S, Karim QA, Karpoff S, Kaul R, McClelland RS, McCormack S, McGrath N, Myer L, Rees H, van der Straten A, Watson-Jones D, van de Wijgert JH, Stalter R, Low N. Hormonal contraception and the risk of HIV acquisition: an individual participant data meta-analysis. PLoS Med. 2015 Jan 22;12(1):e1001778. doi: 10.1371/journal.pmed.1001778. eCollection 2015 Jan. PubMed PMID: 25612136; PubMed Central PMCID: PMC4303292.

Explore Compound Types